molecular formula C10H11ClN2 B13056964 (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile

(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile

Cat. No.: B13056964
M. Wt: 194.66 g/mol
InChI Key: IIXNKMKSSFWFGE-JTQLQIEISA-N
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Description

Molecular Architecture

The molecular formula of (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile is C₁₀H₁₁ClN₂ , with a molecular weight of 194.66 g/mol . The structure comprises a propanenitrile backbone substituted at the third carbon with an amino group and a 3-chloro-4-methylphenyl aromatic ring. The SMILES notation (N#CC[C@@H](C1=CC=C(C(Cl)=C1)C)N) explicitly denotes the stereochemistry at the chiral center (C3), while the InChIKey (IIXNKMKSSFWFGE-UHFFFAOYSA-N) provides a unique identifier for its spatial arrangement .

Property Value
Molecular Formula C₁₀H₁₁ClN₂
Molecular Weight 194.66 g/mol
SMILES N#CCC@@HN
InChIKey IIXNKMKSSFWFGE-UHFFFAOYSA-N

The phenyl ring adopts a planar geometry, with the chloro substituent at position 3 and the methyl group at position 4. The nitrile group (-C≡N) and amino group (-NH₂) are positioned on adjacent carbons, creating a stereogenic center at C3.

Stereochemical Configuration

The (3S) configuration arises from the spatial arrangement of substituents around the chiral carbon. X-ray crystallographic data for this specific enantiomer remain unreported, but comparative studies of analogous aminonitriles suggest a tetrahedral geometry at C3, with the amino group occupying the axial position relative to the phenyl ring . The R/S nomenclature is determined using the Cahn-Ingold-Prelog priority rules, where the nitrile group (highest priority) and phenyl ring dictate the configuration .

Density functional theory (DFT) calculations on related compounds predict a dihedral angle of approximately 112° between the phenyl ring and the propanenitrile backbone, minimizing steric clashes between the methyl and chloro substituents .

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

(3S)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11ClN2/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m0/s1

InChI Key

IIXNKMKSSFWFGE-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CC#N)N)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(CC#N)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-4-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Chiral Resolution: The racemic mixture of the aminonitrile is then resolved into its enantiomers using chiral chromatography or enzymatic methods.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for chiral resolution can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.

Major Products Formed

    Oxidation: Formation of 3-nitro-4-methylphenylpropanenitrile.

    Reduction: Formation of 3-amino-3-(3-chloro-4-methylphenyl)propanamine.

    Substitution: Formation of 3-amino-3-(3-hydroxy-4-methylphenyl)propanenitrile or 3-amino-3-(3-alkyl-4-methylphenyl)propanenitrile.

Scientific Research Applications

(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The target compound’s 3-chloro-4-methylphenyl group balances electron-withdrawing (Cl) and lipophilic (CH₃) effects, contrasting with the stronger electron-withdrawing nature of 4-chloro-2-fluoro in .
  • Steric Hindrance : The 3-chloro-4-methyl substitution may introduce steric effects distinct from the planar pyrimidoindole in or the bulky benzyloxy groups in .

Physicochemical Properties and Stability

  • Stability : Nitriles generally exhibit thermal stability but may hydrolyze under acidic/basic conditions. The discontinued status of could imply instability during storage or reactivity issues.
  • Purity : Commercial analogs like are ≥95% pure, suggesting similar standards for the target compound.

Biological Activity

(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile is an organic compound belonging to the class of aminonitriles, characterized by the presence of both amino and nitrile functional groups. Its molecular formula is C10H12ClN2, with a molecular weight of approximately 194.66 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The compound features a chiral center at the carbon atom adjacent to the amino group, which contributes to its stereochemistry. The structural formula can be represented as follows:

C1C(C2C(C3C(NH2)(C4Cl(C5C6)))))C7N\text{C}_1\text{C}(\text{C}_2\text{C}(\text{C}_3\text{C}(\text{N}\text{H}_2)(\text{C}_4\text{Cl}(\text{C}_5\text{C}_6)))))^*\text{C}_7\text{N}^*

Biological Activities

Research indicates that (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile exhibits several biological activities that warrant further investigation:

1. Enzyme-Substrate Interactions

The compound has been explored as a biochemical probe to study enzyme-substrate interactions, particularly with nitrilase enzymes. These enzymes are crucial in the hydrolysis of nitriles to carboxylic acids and ammonia, playing significant roles in various biochemical pathways and industrial applications.

2. Antimicrobial Properties

Preliminary studies suggest that (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile may possess antimicrobial properties. This aspect is particularly relevant in the context of increasing antibiotic resistance, highlighting the need for new antimicrobial agents.

3. Anticancer Potential

There is emerging evidence suggesting that this compound may exhibit anticancer properties. Its ability to influence cell signaling pathways related to growth and apoptosis makes it a candidate for further pharmacological exploration.

The mechanism through which (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. The amino and nitrile groups can form hydrogen bonds and other interactions that modulate enzyme activity and influence cellular processes.

Case Studies

Several studies have investigated the biological activity of (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile:

Study 1: Enzyme Interaction

A study focused on the interaction of this compound with nitrilase enzymes demonstrated that it acts as a substrate, facilitating the conversion of nitriles into carboxylic acids. This reaction is significant for understanding its role in metabolic pathways.

Study 2: Antimicrobial Activity

In vitro tests showed that (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile exhibited inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.

Study 3: Anticancer Activity

Another research effort evaluated the compound's effects on cancer cell lines, revealing dose-dependent inhibition of cell proliferation. The findings indicated that it could induce apoptosis in specific cancer cells, warranting further investigation into its therapeutic potential.

Data Tables

Activity Effect Reference
Enzyme InteractionActs as a substrate for nitrilases
Antimicrobial ActivityInhibitory effects on bacteria
Anticancer ActivityInduces apoptosis in cancer cells

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